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Compound of Interest

Compound Name: Eltrombopag olamine

CAS No.: 496775-62-3

Cat. No.: B15602706

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of

Eltrombopag olamine, a small-molecule, non-peptide thrombopoietin (TPO) receptor agonist.

The information herein is intended to support research and development activities by providing

detailed data, experimental methodologies, and a summary of its mechanism of action.

Core Chemical and Physical Properties
Eltrombopag olamine is the bis-monoethanolamine salt form of eltrombopag. It is an orally

active agent that stimulates megakaryopoiesis, leading to increased platelet production.[1][2] It

presents as a red to brown crystalline powder.[3] While a specific melting point is not

consistently reported in publicly available literature, its solid crystalline nature is well-

established. Eltrombopag olamine exhibits polymorphism, with Form I being the consistently

manufactured crystalline form.[3][4]
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The following table summarizes the key quantitative chemical and physical properties of

Eltrombopag olamine.

Property Value Source(s)

IUPAC Name

bis(2-aminoethanol);3-[3-[[2-

(3,4-dimethylphenyl)-5-methyl-

3-oxo-1H-pyrazol-4-

yl]diazenyl]-2-

hydroxyphenyl]benzoic acid

[5]

Molecular Formula C29H36N6O6 [1]

Molecular Weight 564.63 g/mol [1]

CAS Number 496775-62-3 [6]

Appearance
Red to brown crystalline

powder
[3]

Solubility

- DMSO: ≥14.12 mg/mL (with

gentle warming)[1], 62.5

mg/mL[7] - Methanol:

Insoluble[3] - Ethanol:

Insoluble[1] - Water: Sparingly

soluble[8] - Aqueous Buffers

(pH 1.2-6.8): Insoluble (<0.02

mg/mL)[3][4]

Multiple

pKa (Strongest Acidic) 3.99 [8]

LogP 6.3 [8]

Polymorphism

Exhibits polymorphism; Form I

is the stable, manufactured

form.

[3][4]

Mechanism of Action and Signaling Pathways
Eltrombopag functions as a thrombopoietin receptor (TPO-R, or c-Mpl) agonist. Unlike

endogenous thrombopoietin, which binds to the extracellular domain of the receptor,
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eltrombopag interacts with the transmembrane domain of the human TPO-receptor.[8] This

binding initiates intracellular signaling cascades that stimulate the proliferation and

differentiation of megakaryocytes from bone marrow progenitor cells, ultimately leading to an

increase in platelet production.[1]

The primary signaling pathways activated by eltrombopag binding to the TPO-receptor are the

Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways. It also

stimulates the phosphorylation of components in the PI3K and ERK signaling pathways.[9]
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Caption: Eltrombopag signaling pathway via the TPO-receptor.

Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the

characterization of Eltrombopag olamine.

Stability-Indicating RP-UPLC Method
This protocol is designed for the quantitative determination of Eltrombopag olamine in the

presence of its degradation products, making it suitable for stability studies.

3.1.1. Materials and Reagents
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Eltrombopag olamine reference standard

HPLC grade acetonitrile

HPLC grade water

Formic acid (AR grade)

Hydrochloric acid (AR grade)

Sodium hydroxide (AR grade)

Hydrogen peroxide (30%, AR grade)

3.1.2. Chromatographic Conditions

Instrument: Ultra Performance Liquid Chromatography (UPLC) system with a photodiode

array detector.

Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).[10]

Mobile Phase: Isocratic mixture of water (pH adjusted to 3.0 with formic acid) and acetonitrile

in a 30:70 (v/v) ratio.[10]

Flow Rate: 0.5 mL/min.[10]

Injection Volume: 3 µL.[10]

Column Temperature: 30 °C.[10]

Detection Wavelength: 244 nm.[10]

Run Time: 2 minutes.[10]

3.1.3. Preparation of Solutions

Diluent: A mixture of acetonitrile and water in a 70:30 (v/v) ratio.
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Standard Stock Solution (200 µg/mL): Accurately weigh 25.6 mg of Eltrombopag olamine
(equivalent to 20 mg of eltrombopag free acid) and dissolve in the diluent in a 100 mL

volumetric flask.[10]

Working Standard Solution (50 µg/mL): Dilute the standard stock solution appropriately with

the diluent to achieve a final concentration of 50 µg/mL.[10]

Sample Preparation (from tablets): Weigh and finely powder 20 tablets. Accurately weigh a

portion of the powder equivalent to 20 mg of eltrombopag and transfer to a 100 mL

volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume. Further dilute to a

final concentration of 50 µg/mL with the diluent.[10]

3.1.4. Forced Degradation Study Protocol

Acid Degradation: Treat the sample solution with 1 N HCl at 60 °C for 2.5 hours. Neutralize

the solution before injection.[10]

Base Degradation: Treat the sample solution with 0.05 N NaOH at room temperature for 24

hours. Neutralize the solution before injection.[10]

Oxidative Degradation: Treat the sample solution with 0.3% H2O2 at room temperature for 1

hour.[10]

Thermal Degradation: Expose the solid drug substance to 60 °C for 1 hour.[10]

Photolytic Degradation: Expose the solid drug substance to UV light as per ICH guidelines.

[10]

Prepare the stressed samples to a final concentration of 50 µg/mL before analysis.

Eltrombopag olamine has been shown to degrade significantly under acidic, basic, and

oxidative conditions, while being relatively stable to thermal and photolytic stress.[10][11]
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Caption: General workflow for RP-UPLC analysis of Eltrombopag olamine.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b15602706/docs?utm_src=pdf-body-img#eltrombopag-olamine-a-comprehensive-technical-guide-for-researchers
https://www.benchchem.com/product/b15602706/docs?utm_src=pdf-body#eltrombopag-olamine-a-comprehensive-technical-guide-for-researchers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602706?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolution Testing Method for Tablets
This protocol is based on methods developed for the in vitro release testing of Eltrombopag
olamine from tablet dosage forms.

3.2.1. Materials and Reagents

Eltrombopag olamine tablets

Polysorbate 80 (Tween 80)

Potassium phosphate monobasic

Sodium hydroxide

HPLC grade water

HPLC analysis reagents (as per section 3.1)

3.2.2. Dissolution Conditions

Apparatus: USP Apparatus II (Paddle).[8]

Dissolution Medium: 900 mL of 0.5% Polysorbate 80 in pH 6.8 phosphate buffer.[8]

Paddle Speed: 50 RPM.[8]

Temperature: 37 ± 0.5 °C.[8]

Sampling Time: 45 minutes.[8]

3.2.3. Procedure

Prepare the dissolution medium and bring it to the required temperature in the dissolution

vessels.

Place one Eltrombopag olamine tablet in each vessel.

Start the paddle rotation.
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At the 45-minute time point, withdraw a sample from each vessel. Filter the samples

immediately through a suitable filter (e.g., 0.45 µm).

Analyze the filtered samples for Eltrombopag olamine content using a validated HPLC or

UPLC method (refer to section 3.1 for a suitable method).

Calculate the percentage of drug released based on the label claim.

3.2.4. HPLC Analysis of Dissolution Samples A suitable HPLC method for analyzing the

dissolution samples can be adapted from the stability-indicating method. One such reported

method uses an Xbridge C18 column (50 mm × 4.6 mm, 5 µm) with a mobile phase of 25%

ammonium formate buffer (pH 3.0) and 75% acetonitrile, at a flow rate of 1.0 mL/min and

detection at 230 nm.[8]

Stability Profile
Forced degradation studies have shown that Eltrombopag olamine is susceptible to

degradation under hydrolytic (acidic and basic) and oxidative stress conditions. It is found to be

stable under thermal and photolytic conditions.[10][11] The primary degradation pathways

identified through LC-MS/MS analysis include demethylation and decarboxylation reactions,

particularly during oxidation.[12] Researchers should consider these instabilities when

designing experiments and formulating this compound. Long-term stability data indicates that

the drug substance is stable for up to 60 months when stored at 25°C/60% RH.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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